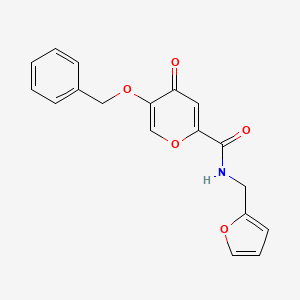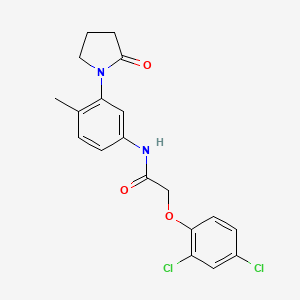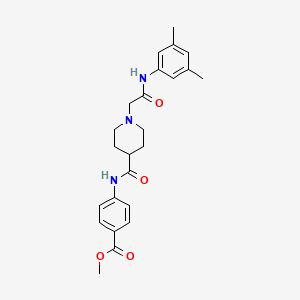![molecular formula C16H20N2O4S B2951083 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-51-5](/img/structure/B2951083.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIIE0246, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves the reaction of a benzo[d]isoxazole derivative with an isobutylsulfonyl azetidine derivative.
Starting Materials
3-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, isobutylsulfonyl chloride, 3-azetidinone, sodium hydride, benzyl bromide, potassium carbonate, ethyl acetate, sodium hydroxide, acetic acid, ethanol
Reaction
1. Synthesis of 3-nitrobenzo[d]isoxazole by reacting 3-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol., 2. Reduction of 3-nitrobenzo[d]isoxazole to 3-amino-benzo[d]isoxazole using sodium hydride in ethanol., 3. Protection of the amine group in 3-amino-benzo[d]isoxazole by reacting with benzyl bromide and potassium carbonate in ethyl acetate., 4. Conversion of the protected amine group to an isobutylsulfonyl group by reacting with isobutylsulfonyl chloride and sodium hydride in DMF., 5. Synthesis of 3-(isobutylsulfonyl)azetidin-1-yl acetate by reacting 3-azetidinone with acetic anhydride and sodium acetate in acetic acid., 6. Hydrolysis of 3-(isobutylsulfonyl)azetidin-1-yl acetate to 3-(isobutylsulfonyl)azetidin-1-ol using sodium hydroxide in water., 7. Conversion of 3-(isobutylsulfonyl)azetidin-1-ol to 1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone by reacting with acetic anhydride and acetic acid in ethyl acetate., 8. Coupling of 3-amino-benzo[d]isoxazole with 1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone using sodium hydride in DMF to obtain 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is complex and involves multiple targets in the brain. One of the main targets is the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can increase the levels of dopamine in the brain, which may help to reduce the reinforcing effects of drugs of abuse (Heidbreder et al., 2008).
In addition to the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone also interacts with other targets in the brain, including ion channels and receptors. These interactions can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (Zhang et al., 2015).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone are complex and depend on the specific target and dose used. In general, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can modulate the activity of certain neurotransmitters in the brain, including dopamine, glutamate, and GABA. This can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone for lab experiments is its specificity for certain targets in the brain. This can help researchers to better understand the role of these targets in various physiological and pathological processes. However, one limitation of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency compared to other drugs that target similar pathways. This can make it more difficult to achieve the desired effects at lower doses.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is in the development of new addiction treatments. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown promise in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is in the treatment of epilepsy and other neurological disorders. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown some efficacy in animal models, but more research is needed to determine its potential as a therapeutic agent in humans.
Finally, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may also have applications in other areas of research, such as neuroscience and pharmacology. Further studies are needed to explore these potential applications and to better understand the mechanisms of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
Conclusion
In conclusion, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The synthesis method has been described in detail, and research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may be useful in the treatment of addiction, epilepsy, and other neurological disorders. The mechanism of action is complex and involves multiple targets in the brain, and the biochemical and physiological effects depend on the specific target and dose used. While there are some limitations to using 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas is in the treatment of addiction. Studies have shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block the effects of cocaine and other drugs of abuse in animal models, suggesting that it may be a useful tool in the development of new addiction treatments (Heidbreder et al., 2008).
In addition to addiction, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has also been studied for its potential use in the treatment of epilepsy and other neurological disorders. Research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block specific types of ion channels in the brain, which may help to reduce seizures and other symptoms associated with these conditions (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)10-23(20,21)12-8-18(9-12)16(19)7-14-13-5-3-4-6-15(13)22-17-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNQCBLJCGGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)


![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)
![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)


![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

